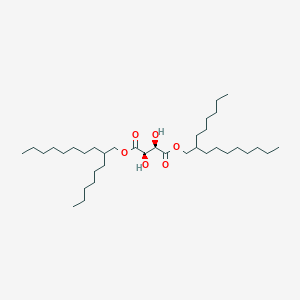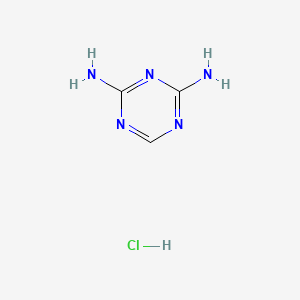
bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate typically involves the esterification of butanedioic acid with 2-hexyldecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bonds, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, resulting in the formation of new esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Chemistry: Bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a model molecule to study esterification and hydrolysis reactions. It may also serve as a substrate in enzymatic studies to investigate the activity of esterases and lipases.
Medicine: The compound’s potential as a drug delivery agent is being explored, particularly in the formulation of lipid nanoparticles for targeted drug delivery. Its biocompatibility and ability to form stable complexes with therapeutic agents make it a promising candidate for medical applications.
Industry: In the industrial sector, this compound is used as a plasticizer in the production of polymers and resins. Its ability to enhance the flexibility and durability of materials makes it valuable in the manufacturing of plastics and coatings.
Mechanism of Action
The mechanism of action of bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate involves its interaction with molecular targets such as enzymes and receptors. In drug delivery applications, the compound forms stable complexes with therapeutic agents, facilitating their transport and release at the target site. The hydroxyl groups in the molecule can participate in hydrogen bonding, enhancing the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
Bis(2-ethylhexyl) (2R,3R)-2,3-dihydroxybutanedioate: Similar structure but with shorter alkyl chains.
Bis(2-octyldodecyl) (2R,3R)-2,3-dihydroxybutanedioate: Similar structure but with longer alkyl chains.
Uniqueness: Bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. The balance between hydrophobicity and hydrophilicity in this compound makes it particularly suitable for applications in drug delivery and material science.
Properties
CAS No. |
58200-65-0 |
|---|---|
Molecular Formula |
C36H70O6 |
Molecular Weight |
598.9 g/mol |
IUPAC Name |
bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C36H70O6/c1-5-9-13-17-19-23-27-31(25-21-15-11-7-3)29-41-35(39)33(37)34(38)36(40)42-30-32(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h31-34,37-38H,5-30H2,1-4H3/t31?,32?,33-,34-/m1/s1 |
InChI Key |
SRQWVWYKJRESRH-GCKWNZSXSA-N |
Isomeric SMILES |
CCCCCCCCC(CCCCCC)COC(=O)[C@@H]([C@H](C(=O)OCC(CCCCCC)CCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCC(CCCCCC)COC(=O)C(C(C(=O)OCC(CCCCCC)CCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![but-2-enedioic acid;3,5,6,8-tetrahydro-2H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14613100.png)
![Triphenyl[(triphenyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride](/img/structure/B14613105.png)
![3-[({4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14613106.png)





![Ethyl 3-[2-(4-fluorophenyl)hydrazinylidene]pyrrolidine-1-carboxylate](/img/structure/B14613153.png)

